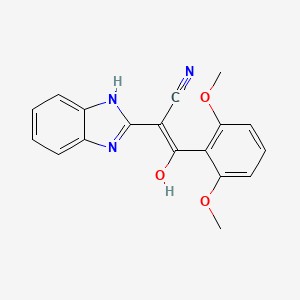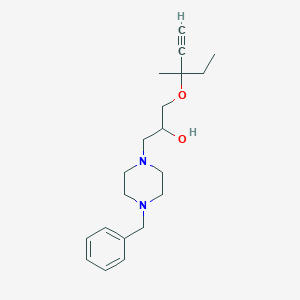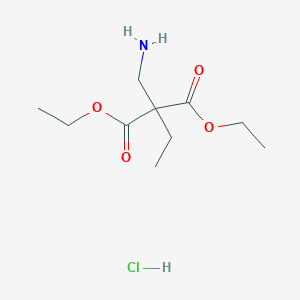
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MTA belongs to the class of thiazole-containing compounds that exhibit a broad range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Compounds synthesized from 2-methylthiazol-4-yl derivatives showed significant anticancer activity. For instance, specific derivatives exhibited high selectivity and apoptosis-inducing properties in cancer cell lines, although not as potent as cisplatin, a standard in cancer treatment (Evren et al., 2019).
- Another study reported the synthesis of diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives, showing promising biological potency against various cancer cell lines (Gondaliya & Kapadiya, 2021).
Antimicrobial and Antifungal Applications
- Novel triazole compounds containing a thioamide group have demonstrated antifungal and plant growth-regulating activities (Liu et al., 2005).
- N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives exhibited antimicrobial activity against various bacterial strains and fungi (Baviskar et al., 2013).
- A study on thiazole-piperazine derivatives revealed their potential as acetylcholinesterase inhibitors, which could have implications for treating diseases like Alzheimer's (Yurttaş et al., 2013).
Other Research Applications
- Various synthesized derivatives also showed promising results in plant protection and growth, indicating their potential in agricultural applications. For example, some compounds had effects on plant roots and stems at varying concentrations (Yu-sen, 2009).
Wirkmechanismus
Target of Action
It is known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-10-17-13(7-21-10)11-4-2-3-5-12(11)18-14(20)6-19-9-15-8-16-19/h2-5,7-9H,6H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBSHQKEAQLGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)








